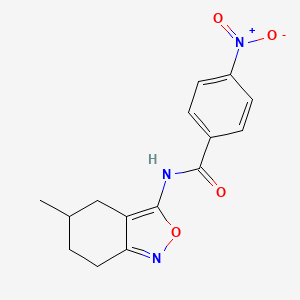![molecular formula C24H19FN4O2 B11384404 4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384404.png)
4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic structure, and is substituted with various functional groups, including fluorophenyl, hydroxyphenyl, and pyridinylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as fluorophenyl, hydroxyphenyl, and pyridinylmethyl can be introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the pyridinylmethyl group or other reducible functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group could yield quinones, while reduction of the pyridinylmethyl group could produce corresponding alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the biological activity of this compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its therapeutic potential, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry
Material Science: The compound’s unique properties could be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-CHLOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(4-BROMOPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The presence of the fluorophenyl group in 4-(4-FLUOROPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may confer unique properties, such as increased lipophilicity or altered electronic characteristics, which could influence its reactivity and biological activity.
Properties
Molecular Formula |
C24H19FN4O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H19FN4O2/c1-14-4-9-19(30)18(11-14)21-20-22(28-27-21)24(31)29(13-15-3-2-10-26-12-15)23(20)16-5-7-17(25)8-6-16/h2-12,23,30H,13H2,1H3,(H,27,28) |
InChI Key |
NUNGAEDEHFSZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[2-(dimethylamino)ethyl]amino}-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11384321.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11384342.png)

![5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11384355.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11384360.png)
![4-bromo-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11384373.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11384378.png)
![5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazole](/img/structure/B11384379.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11384380.png)
![N-(3,4-dimethylphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11384381.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B11384389.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11384399.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11384412.png)
